molecular formula C14H20ClNO B291552 N-(2-chlorophenyl)-2-ethylhexanamide

N-(2-chlorophenyl)-2-ethylhexanamide

Cat. No.: B291552
M. Wt: 253.77 g/mol
InChI Key: IQDHKBOTBNFASH-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-ethylhexanamide is an amide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom of a 2-ethylhexanamide chain. The 2-chlorophenyl moiety introduces electron-withdrawing effects, while the ethylhexanamide side chain contributes to lipophilicity, influencing solubility and biological interactions .

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H20ClNO/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

IQDHKBOTBNFASH-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Chlorophenyl)-2-phenoxyacetamide (CAS 18861-21-7)

  • Structural Differences: Replaces the ethylhexanamide chain with a phenoxyacetamide group.
  • Likely higher melting point due to rigid aromatic systems (analogous to compounds in , e.g., T109: 131.4°C in ethanol) .
  • Electronic Effects : The absence of an alkyl chain reduces lipophilicity, which may decrease membrane permeability compared to the target compound .

2-Ethyl-N-(2-ethylphenyl)hexanamide (CAS 349120-47-4)

  • Structural Differences : Substitutes the 2-chlorophenyl group with a 2-ethylphenyl group.
  • Physico-Chemical Properties: Molecular Formula: C₁₆H₂₅NO; Molar Mass: 247.38 g/mol. The ethyl group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This difference may alter reactivity in electrophilic substitutions .
  • Crystallography: Ethyl substituents could lead to less dense crystal packing compared to the chloro analog, as seen in related structures (e.g., monoclinic vs. tetragonal systems in ) .

2-Ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide (CAS 333441-95-5)

  • Structural Differences : Incorporates methoxy and nitro groups on the phenyl ring.
  • Methoxy groups can engage in hydrogen bonding, influencing solubility and intermolecular interactions .
  • Biological Implications : Nitro groups are often associated with antimicrobial activity, suggesting possible divergences in bioactivity compared to the chloro-substituted target .

Key Research Findings

Influence of Substituents on Electronic Properties

  • 35Cl NQR Frequencies : Alkyl side chains (e.g., ethylhexanamide) lower 35Cl NQR frequencies compared to aryl or chlorinated alkyl groups. This indicates reduced electron density at the chlorine atom in the target compound relative to analogs like N-(2,6-dichlorophenyl)-acetamide .
  • Crystal Structure Analysis : Side-chain substitution (e.g., ethylhexanamide) affects C(S)-C(O) bond lengths (1.50–1.54 Å in related compounds) but has minimal impact on other bond parameters. This suggests similar backbone stability across analogs .

Physico-Chemical Trends

  • Melting Points : Compounds with aromatic side chains (e.g., T109 in : 131.4°C) generally exhibit higher melting points than aliphatic analogs. The target compound’s melting point is expected to be lower than T109 but higher than purely aliphatic amides .

Data Tables

Table 1: Comparative Physico-Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C)
N-(2-Chlorophenyl)-2-ethylhexanamide C₁₄H₂₀ClNO 265.77 (calc.) 2-Cl, ethylhexanamide Not reported
N-(2-Chlorophenyl)-2-phenoxyacetamide C₁₄H₁₂ClNO₂ 261.70 2-Cl, phenoxyacetamide Not reported
2-Ethyl-N-(2-ethylphenyl)hexanamide C₁₆H₂₅NO 247.38 2-ethylphenyl Not reported

Table 2: Substituent Effects on 35Cl NQR Frequencies

Compound Type Side Chain 35Cl NQR Frequency Trend
N-(2-Chlorophenyl)-alkylamides Alkyl (e.g., ethyl) Lower frequency
N-(2-Chlorophenyl)-arylamides Aryl Higher frequency

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